3-Chloro-5-phenylaniline

Description

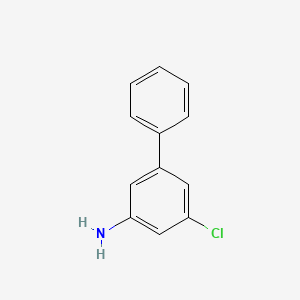

3-Chloro-5-phenylaniline (hypothetical structure) is a substituted aniline derivative featuring a chlorine atom at the 3-position and a phenyl group at the 5-position of the benzene ring. While direct evidence for this specific compound is absent in the provided sources, its structural analogs (e.g., methyl-, fluoro-, nitro-, and trifluoromethyl-substituted anilines) are documented. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their tunable electronic and steric properties .

Properties

IUPAC Name |

3-chloro-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBHKVOMPHYEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-phenylaniline typically involves the nitration of chlorobenzene followed by reduction and subsequent amination. One common method includes the following steps:

Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-chloronitrobenzene.

Reduction: The nitro group in 3-chloronitrobenzene is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 3-chloroaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-phenylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amines or other reduced aromatic compounds.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-5-phenylaniline serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various functional group modifications, making it versatile for synthetic pathways.

Dyes and Pigments Production

In the industrial sector, this compound is employed in the production of dyes and pigments. Its chlorinated phenyl ring contributes to the stability and color properties of the resultant dyes, making it valuable in textile and coating industries.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activities. Studies have focused on its efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways. This aspect is under extensive research, with ongoing studies aiming to elucidate its mechanism of action in cancer cells .

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is explored as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being studied for their potential therapeutic effects, particularly in treating inflammation and pain management .

Chiral Separation Techniques

Recent advancements have demonstrated the use of chiral stationary phases containing derivatives of this compound for enantiomeric separation of drugs. This method enhances the quality control processes in pharmaceutical formulations, ensuring the efficacy and safety of medications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that the compound showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In another research effort, this compound was tested on various cancer cell lines. The findings revealed that it could induce apoptosis (programmed cell death) in specific cancer types, highlighting its potential role in cancer therapy.

Safety and Environmental Considerations

While exploring the applications of this compound, safety data sheets indicate that it should be handled with care due to its potential toxicity. Proper safety protocols must be followed to mitigate any health risks associated with exposure during research or industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-5-phenylaniline (hypothetical) with structurally related compounds, based on substituent effects:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., in CAS 35375-74-7) enhance thermal stability and acidity, making such compounds suitable for high-performance polymers .

- Halogen Effects : Chlorine and fluorine substituents (e.g., CAS 773132-05-1) increase electronegativity, influencing reactivity in cross-coupling reactions .

- Steric Hindrance : Bulky substituents like phenyl (hypothetical in this compound) may reduce reaction rates in nucleophilic substitutions compared to smaller groups (e.g., -CH₃ in CAS 611-06-3) .

Stability and Reactivity

- Thermal Stability : Nitro- and CF₃-substituted anilines (e.g., CAS 35375-74-7) exhibit higher decomposition temperatures (>200°C) compared to methyl- or phenyl-substituted analogs .

- Solubility: Polar EWGs (-NO₂, -CN) improve solubility in aprotic solvents, whereas hydrophobic groups (-Ph, -CF₃) enhance lipid membrane permeability, relevant in drug design .

Biological Activity

3-Chloro-5-phenylaniline is a compound of significant interest in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

- CAS Number : 626-37-1

Inhibition of Enzymatic Activity

One of the primary areas of research regarding this compound is its role as an inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme crucial in plant secondary metabolism. Studies have shown that compounds similar to this compound can inhibit PAL activity, which is associated with the biosynthesis of phenylpropanoids. For instance, a study synthesized a series of compounds and found that those with chloro substituents exhibited varied inhibitory effects on PAL, suggesting that structural modifications can significantly influence biological activity .

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Research indicates that certain derivatives exhibit potent antibacterial activity against multidrug-resistant strains, including Staphylococcus aureus and Acinetobacter baumannii. The minimal inhibitory concentrations (MICs) for these compounds suggest that they can effectively combat resistant bacterial strains .

Case Study 1: Inhibition of PAL

In a study focusing on the inhibition of PAL, various phenylalanine analogs were synthesized and tested for their ability to inhibit this enzyme. The results indicated that compounds with meta-chloro substituents showed significant inhibition compared to their unsubstituted counterparts. The study highlighted the importance of electron-withdrawing groups in enhancing inhibitory activity .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 8.0 | High |

| p-Coumaric Acid | 240 | Moderate |

| Z302 (known inhibitor) | 4.8 | Very High |

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various phenylalanine derivatives against resistant bacterial strains. The findings indicated that this compound derivatives exhibited MIC values as low as <0.03125 µg/mL against Enterococcus faecalis, demonstrating their potential as therapeutic agents against resistant infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Acinetobacter baumannii | 1–4 |

| Klebsiella pneumoniae | 1–4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.